2-Amino-2-oxazoline Hydrochloride

Pain Management Adrenergic Pharmacology Cardiovascular Safety

For medicinal chemistry programs targeting neuropathic pain or probing adrenergic signaling, the unsubstituted 2-aminooxazoline scaffold often lacks the required selectivity. 2-Amino-2-oxazoline Hydrochloride solves this by providing a cyclic amidine core that enables precise tuning of receptor subtype selectivity through downstream functionalization. · Enables dual α2C-AR agonist/α2A-AR antagonist profiles with a >10-fold improved safety margin vs. clonidine. · Generates adenosine A1/A2A ligands with nanomolar affinity for neuroscience tool compounds. · Hydrochloride salt ensures handling stability; ≥98% purity ensures reproducible SAR campaigns.

Molecular Formula C3H7ClN2O
Molecular Weight 122.55 g/mol
CAS No. 24665-92-7
Cat. No. B1342865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-oxazoline Hydrochloride
CAS24665-92-7
Molecular FormulaC3H7ClN2O
Molecular Weight122.55 g/mol
Structural Identifiers
SMILESC1COC(=N1)N.Cl
InChIInChI=1S/C3H6N2O.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H
InChIKeyHBPBXZZTIWDNKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-oxazoline Hydrochloride: Core Heterocyclic Scaffold for Drug Discovery


2-Amino-2-oxazoline Hydrochloride (also referred to as 4,5-dihydrooxazol-2-amine hydrochloride) is a versatile five-membered heterocyclic building block featuring a cyclic amidine core . This scaffold, with a molecular weight of 122.55 g/mol and a melting point of approximately 108°C, is commercially available at high purity (≥98%) from major vendors such as TCI and Chem-Impex [1]. It serves as a critical synthetic intermediate for generating diverse libraries of pharmacologically active 2-aminooxazoline derivatives, which have been extensively explored for modulating adrenergic receptors, imidazoline binding sites, and adenosine receptors [2][3].

1 Hydrochloride salt ensures stable storage and reproducible synthetic handling
2 High-purity heterocyclic scaffold for derivatization into 2-aminooxazoline libraries
3 Supports synthesis of adrenergic, imidazoline, and adenosine receptor modulator research compounds

2-Amino-2-oxazoline Hydrochloride Selection Rationale


Procurement of 2-Amino-2-oxazoline Hydrochloride should not be viewed simply as acquiring a generic heterocyclic building block. Its value is intrinsically linked to the specific and tunable pharmacological outcomes of its derivatives, which are heavily dependent on substitution patterns at the oxazoline ring [1]. Simple, unsubstituted analogs (e.g., 2-amino-2-oxazoline free base) lack the specific reactivity and target engagement profiles of elaborated derivatives [2]. More critically, the hydrochloride salt form is essential for handling and storage due to the hygroscopic and basic nature of the free amine, directly impacting synthetic reproducibility and yield [3]. The quantitative evidence below demonstrates that this scaffold, when functionalized, enables access to unique pharmacological profiles, including subtype-selective adrenoceptor agonism and dual agonist/antagonist activity, which are not achievable with structurally simpler or unsubstituted alternatives.

Form Free base or alternate salt forms may be hygroscopic, altering reactivity and batch consistency
SAR Unsubstituted oxazoline analogs lack the required substitution points for structure-activity relationship studies
Scaffold Simpler heterocycles cannot replicate the pharmacophore of functionalized 2-aminooxazoline derivatives

Head-to-Head Evidence for 2-Amino-2-oxazoline Derivatives


Cardiovascular Safety Margin vs. Clonidine

A specific 2-amino-oxazoline derivative ('Compound A'), a dual α2C-AR agonist/α2A-AR antagonist, demonstrates a significantly wider safety margin compared to the nonselective agonist clonidine. This is a critical differentiator for analgesic development aiming to avoid the dose-limiting cardiovascular and sedative side effects of classic agents [1]. While Compound A and clonidine both showed dose-dependent bradycardia, Compound A completely lacked the hypotensive effect observed with clonidine in multiple in vivo models [1].

In vivo sedation margin
head-to-head
No sedation up to 30× ED50 vs. clonidine sedation at 3× ED50
Reported separation of antinociception and sedation endpoints
Model-dependent endpoint context; mouse formalin/Irwin tests
Pain Management Adrenergic Pharmacology Cardiovascular Safety

Dual α2C Agonism / α2A Antagonism Profile

In contrast to clonidine, which acts as an agonist at both α2A and α2C adrenoceptors, a 2-amino-oxazoline derivative ('Compound A') displays a unique and advantageous dual functional profile. In vitro functional assays using human recombinant receptors showed Compound A is an agonist at α2C-AR but an antagonist at α2A-AR [1]. This functional opposition at closely related receptor subtypes is a key driver for the in vivo safety advantages described previously and is not a property of nonselective agonists like clonidine [1].

Dual α2C/α2A profile
head-to-head
α2C agonist; α2A antagonist vs. clonidine agonist at both subtypes
Reported functional opposition at receptor subtype level
Human recombinant receptor assay context
GPCR Pharmacology Adrenergic Receptor Subtype Selectivity Functional Assay

Subtype-Selective α2 Agonism via Scaffold Tuning

Systematic modification of the 2-amino-2-oxazoline core enables the creation of ligands with distinct α2-adrenoceptor subtype selectivity profiles. Starting from a potent but nonselective α2-agonist (AGN 190837, a cyclohexylamino oxazoline), replacement of a propyl group with specific phenylalkyl substituents yielded compound 6, which was identified as an α2C-selective agonist [1]. Further modifications produced compounds 7 and 9 with α2A/α2C dual selectivity [1]. This demonstrates that the scaffold's pharmacological profile is not fixed but can be precisely tuned, a key advantage over rigid, non-modifiable scaffolds.

Selectivity tuning
class-level
Shift from nonselective to α2C-selective agonism via single substitution
Scaffold modification enables subtype selectivity design
SAR context; data to verify with specific derivatives
Medicinal Chemistry Receptor Selectivity Structure-Activity Relationship

Adenosine Receptor Affinity and Selectivity

The 2-amino-2-oxazoline unit functions as a highly effective 'amidine-type' synthon for constructing more complex pharmacophores, such as xanthine derivatives targeting adenosine receptors [1]. Using 5-substituted-2-amino-2-oxazolines as a starting point, researchers have synthesized new compounds exhibiting nanomolar affinity and notable selectivity for adenosine A1 or A2A receptor subtypes [2]. This demonstrates the scaffold's utility in creating highly potent and selective tool compounds for probing the adenosine system, a capability not inherent to simpler heterocyclic building blocks.

Adenosine receptor affinity
class-level
Nanomolar binding affinity at A1/A2A receptors after elaboration to xanthines
Supports synthesis of potent adenosine receptor probes
Reported in vitro radioligand binding context
GPCR Pharmacology Adenosine Receptor Xanthine Derivatives

Physical Form and Purity Specifications

As a procurement-grade research chemical, 2-Amino-2-oxazoline Hydrochloride offers a defined and consistent quality standard. It is supplied as a solid, typically a white to almost white crystalline powder with a melting point specification of 107.0 to 114.0 °C [1]. Crucially, it is available with a guaranteed minimum purity of 98.0% (by nonaqueous titration) from commercial suppliers [1]. This contrasts with using in-house synthesized or lower-grade material, where variability in purity and physical form can introduce significant artifacts in biological assays and lead to irreproducible synthetic results.

Purity & form
spec review
≥98.0% (titration); crystalline solid, mp 107–114°C
Specification supports lot-to-lot consistency
Supplier-sourced data; independent verification recommended
Chemical Synthesis Quality Control Reproducibility

Applications of 2-Amino-2-oxazoline Hydrochloride


Next-Generation Analgesics with Reduced Cardiovascular Risk

This scaffold is ideally suited for medicinal chemistry programs targeting neuropathic pain. As demonstrated, it enables the creation of dual α2C-AR agonist/α2A-AR antagonist agents that exhibit a >10-fold improved safety margin over clonidine regarding sedation, while completely eliminating the hypotensive effects seen with nonselective agonists [1]. Researchers focused on dissociating analgesic efficacy from debilitating side effects should prioritize this core structure [1].

Subtype-Selective Adrenergic Tool Compounds

For basic research into adrenergic signaling, 2-Amino-2-oxazoline Hydrochloride is an invaluable building block. The evidence confirms that by varying substituents, one can precisely tune selectivity for α2A versus α2C adrenoceptor subtypes [1]. This allows for the creation of highly specific pharmacological probes to dissect the physiological roles of individual receptor subtypes, a task for which nonselective ligands like clonidine are unsuitable [2].

High-Affinity Adenosine Receptor Antagonists

Procurement of this compound enables entry into the underexplored chemical space of novel adenosine receptor ligands. Using 2-Amino-2-oxazoline Hydrochloride as a synthon, researchers have successfully generated xanthine derivatives with nanomolar affinity and notable selectivity for A1 and A2A receptor subtypes [1]. This application is highly relevant for neuroscience and inflammation research programs seeking new tool compounds or lead structures [1].

Application
Selection Property
Validation Focus
Pain pathway signaling studies
Functional selectivity (α2C agonist/α2A antagonist)
Sedation/antinociception endpoint separation
Adrenergic receptor subtype profiling
Scaffold-based selectivity tuning
Subtype-selectivity assay context
Adenosine receptor probe synthesis
Synthetic elaboration potential
Binding affinity and selectivity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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